molecular formula C27H30O16 B8118792 Lutonarin

Lutonarin

Cat. No.: B8118792
M. Wt: 610.5 g/mol
InChI Key: OQKYVRDRDIXQMK-KETMJRJWSA-N
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Preparation Methods

Lutonarin can be isolated from barley seedlings through methanol extraction. The methanol extracts are then purified using high-speed counter-current chromatography (HSCCC) and characterized by ultra-performance liquid chromatography and quadrupole time-of-flight tandem mass spectrometry (UPLC-Q-TOF-MS/MS) . The industrial production of this compound involves similar extraction and purification techniques, ensuring the compound’s high purity and efficacy.

Chemical Reactions Analysis

Lutonarin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products, which are often studied for their enhanced antioxidant properties.

    Reduction: Reduction reactions involving this compound typically aim to modify its structure to study changes in its biological activity.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially altering its bioactivity and solubility.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are often derivatives of this compound with modified biological activities .

Comparison with Similar Compounds

Lutonarin is often compared with other flavonoids such as saponarin, isoorientin, and orientin. While all these compounds share similar antioxidant and anti-inflammatory properties, this compound is unique due to its specific molecular structure, which includes a glucose moiety at the 7-O position. This structural difference contributes to its distinct bioactivity and solubility properties .

Similar compounds include:

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O16/c28-6-15-19(33)22(36)24(38)26(41-15)18-14(42-27-25(39)23(37)20(34)16(7-29)43-27)5-13-17(21(18)35)11(32)4-12(40-13)8-1-2-9(30)10(31)3-8/h1-5,15-16,19-20,22-31,33-39H,6-7H2/t15-,16-,19-,20-,22+,23+,24-,25-,26+,27-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKYVRDRDIXQMK-KETMJRJWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601318676
Record name Lutonarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35450-86-3
Record name Lutonarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35450-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lutonarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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